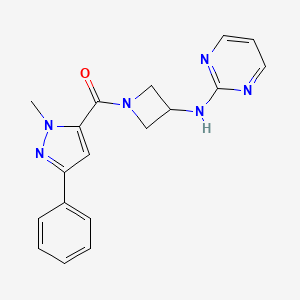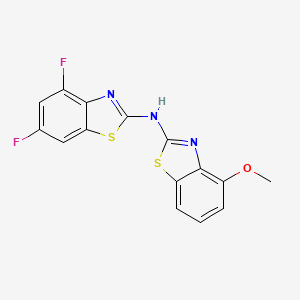![molecular formula C21H21N3O4S B2818009 2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2379995-26-1](/img/structure/B2818009.png)
2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, benzodioxine, azetidinyl, and benzodiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodioxine and azetidinyl intermediates. . The final step often involves the cyclization of the benzodiazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as nitro-Grela catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency .
化学反应分析
Types of Reactions
2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to modify the benzodiazole ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azetidinyl or benzodioxine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
科学研究应用
2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-substituted 1,4-benzodioxanes: These compounds share the benzodioxane moiety and have similar biological activities.
Indole derivatives: Indole derivatives possess a similar aromatic structure and exhibit diverse biological activities.
Cyclopropane derivatives: These compounds share the cyclopropyl group and are known for their unique chemical reactivity.
Uniqueness
2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-29(26,16-7-8-19-20(11-16)28-10-9-27-19)23-12-15(13-23)24-18-4-2-1-3-17(18)22-21(24)14-5-6-14/h1-4,7-8,11,14-15H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNVGJRZOVVOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2817926.png)
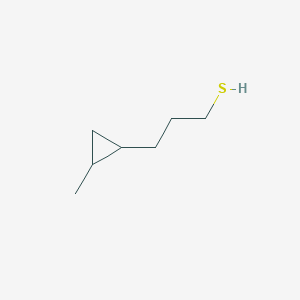
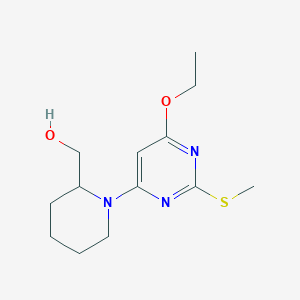
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)
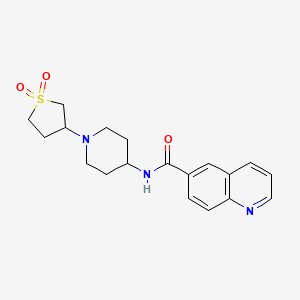
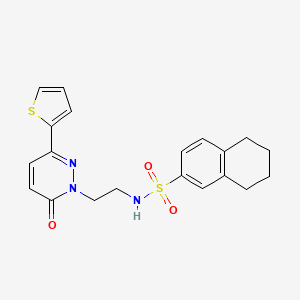
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)
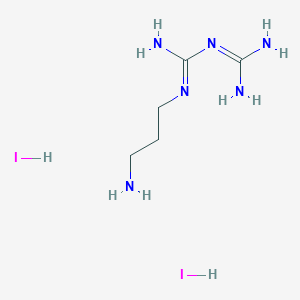
![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/new.no-structure.jpg)
